Xylulose 5-phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

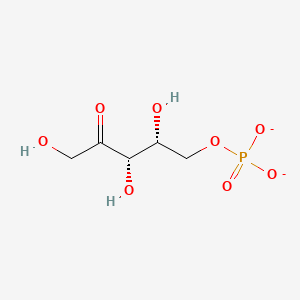

D-xylulose 5-phosphate(2-) is an organophosphate oxoanion that is the dianion of D-xylulose 5-phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a D-xylulose 5-phosphate.

科学研究应用

Biochemical Significance

Xu5P plays a crucial role in cellular metabolism:

- Pentose Phosphate Pathway : Xu5P is an intermediate in the pentose phosphate pathway, which is essential for nucleotide synthesis and the generation of reducing power in the form of NADPH. This pathway is vital for anabolic reactions and cellular defense against oxidative stress .

- Regulation of Lipogenesis : Xu5P has been identified as a signaling molecule that mediates glucose-induced lipogenesis. It activates protein phosphatases that regulate gene expression related to fat synthesis, suggesting its role in metabolic regulation .

Biotechnological Applications

Xu5P is being utilized in various biotechnological processes:

- Enzymatic Synthesis : Xu5P can be synthesized enzymatically from D-xylose using a two-enzyme cascade involving xylose isomerase and xylulokinase. This method has been optimized to produce significant amounts of Xu5P, making it more accessible for research and industrial applications .

- Metabolic Engineering : In metabolic engineering, Xu5P serves as a substrate for the production of valuable metabolites. For instance, the engineering of the deoxy-D-xylulose 5-phosphate synthase enzyme has been pivotal in enhancing the biosynthesis of isoprenoids, which are important for pharmaceuticals and biofuels .

Medical Research

Xu5P's role extends into medical research:

- Drug Targeting : The enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase has emerged as a promising drug target for treating bacterial infections caused by pathogens like Acinetobacter baumannii and Klebsiella pneumoniae. Inhibition of this enzyme can disrupt bacterial metabolism, providing a potential therapeutic strategy .

- Cancer Metabolism : Research indicates that Xu5P may influence cancer cell metabolism by regulating pathways associated with cell growth and proliferation. Understanding its role could lead to novel cancer therapies targeting metabolic pathways .

Agricultural Biotechnology

Xu5P also finds applications in plant biology:

- Photosynthesis Regulation : The this compound/phosphate translocator facilitates the transport of Xu5P into plastids, linking it to photosynthetic efficiency and carbon fixation processes in plants. This highlights its importance in optimizing crop yields through genetic modifications .

Case Studies

化学反应分析

Formation of Xylulose 5-Phosphate

This compound is generated through multiple reactions:

-

From Ribulose-5-phosphate: Ribulose-5-phosphate epimerase catalyzes the conversion of ribulose 5-phosphate to this compound .

D-ribulose 5-phosphate ↔ D-xylulose 5-phosphate

-

From Sedoheptulose 7-phosphate and D-glyceraldehyde 3-phosphate: Transketolase enzymes (TktA and TktB) catalyze the reaction between sedoheptulose 7-phosphate and D-glyceraldehyde 3-phosphate to produce D-ribose 5-phosphate and D-xylulose 5-phosphate .

Sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate → D-ribose 5-phosphate + D-xylulose 5-phosphate

-

From D-glucuronate: D-glucuronate is converted to D-xylulose-5-phosphate via L-gulonate, 3-dehydro-L-gulonate, L-xylulose, xylitol, and D-xylulose .

D-glucuronate → L-gulonate → 3-dehydro-L-gulonate → L-xylulose → xylitol → D-xylulose → D-xylulose-5-phosphate

Reactions of this compound

-

Transketolase Reactions: In the non-oxidative branch of the pentose phosphate pathway, xylulose-5-phosphate serves as a donor of two-carbon ketone groups in transketolase reactions .

-

Isoprenoid Biosynthesis: Xylulose-5-phosphate can be formed from glyceraldehyde-3-phosphate (GAP) and pyruvate . The enzyme deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes this reaction .

Glyceraldehyde-3-phosphate + pyruvate → 1-deoxy-D-xylulose-5-phosphate

Regulatory Role in Glycolysis and Lipogenesis

This compound plays a regulatory role in glycolysis and lipogenesis .

-

Activation of Protein Phosphatase: this compound activates protein phosphatase 2A (PP2A), which in turn affects the activity of other enzymes .

-

Regulation of PFK2/FBPase2: this compound activates protein phosphatase, leading to the dephosphorylation of PFK2/FBPase2. This action inactivates FBPase2 activity and activates PFK2 activity, increasing the production of fructose 2,6-bisphosphate, which upregulates glycolysis .

-

ChREBP Activation: this compound promotes the ChREBP transcription factor, influencing gene expression related to lipogenesis . It has been shown that excess glucose raises this compound levels, resulting in the activation of Xu5P-activated PP2A, which in turn activates inactive phosphorylated ChREBP by dephosphorylation .

Kinetic Studies

Kinetic studies have been performed to understand the efficiency of this compound in enzymatic reactions .

C. neoformans Xfp displayed positive cooperativity (h > 1.0) for both X5P and F6P, suggesting that the binding of either of these substrates causes a favorable conformational change that facilitates the binding of additional substrate at separate active sites on the enzyme. The 2.6-fold-higher catalytic efficiency suggested that X5P is slightly preferred over F6P .

TABLE 1. Kinetic Parameters for C. neoformans Xfp

| Substrate | K0.5 (mM) | kcat app (s-1) | kcat app/K0.5 (s-1 mM-1) | h |

|---|---|---|---|---|

| F6P | 15.9 ± 1.3 | 3.47 ± 0.10 | 0.22 ± 0.01 | 1.41 ± 0.11 |

| X5P | 6.4 ± 0.2 | 3.76 ± 0.05 | 0.58 ± 0.01 | 1.17 ± 0.06 |

| Pi | 13.3 ± 1.5 | 4.22 ± 0.13 | 0.32 ± 0.03 | 0.59 ± 0.03 |

Values are means ± standard errors of the means. h is the Hill coefficient.

属性

分子式 |

C5H9O8P-2 |

|---|---|

分子量 |

228.09 g/mol |

IUPAC 名称 |

[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5-/m1/s1 |

InChI 键 |

FNZLKVNUWIIPSJ-RFZPGFLSSA-L |

SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

手性 SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |

规范 SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

同义词 |

D-xylulose-5-phosphate xylulose-5-phosphate xylulose-5-phosphate, (D)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。